1-Ethylspiro[indoline-3,4'-piperidin]-2-one

Neuropeptide Y receptor antagonism spiroindoline SAR regioisomer selectivity

1-Ethylspiro[indoline-3,4'-piperidin]-2-one (CAS 1332301-89-9) is a heterocyclic spiroindoline bearing an N-ethyl substituent on the indoline ring and a free secondary amine on the piperidine ring. This structural arrangement distinguishes it from its 1′-ethyl regioisomer and other N-substituted analogues, providing a unique vector for downstream functionalization.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B8007146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylspiro[indoline-3,4'-piperidin]-2-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3(C1=O)CCNCC3
InChIInChI=1S/C14H18N2O/c1-2-16-12-6-4-3-5-11(12)14(13(16)17)7-9-15-10-8-14/h3-6,15H,2,7-10H2,1H3
InChIKeyFBFGJHYGTQVKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylspiro[indoline-3,4'-piperidin]-2-one: Procurement-Ready Spiroindoline Scaffold for CNS & Metabolic Drug Discovery


1-Ethylspiro[indoline-3,4'-piperidin]-2-one (CAS 1332301-89-9) is a heterocyclic spiroindoline bearing an N-ethyl substituent on the indoline ring and a free secondary amine on the piperidine ring [1]. This structural arrangement distinguishes it from its 1′-ethyl regioisomer and other N-substituted analogues, providing a unique vector for downstream functionalization. The spiroindoline-3,4′-piperidine core is a privileged scaffold in neurokinin (NK) and neuropeptide Y (NPY) Y5 receptor antagonist programs, where subtle changes in N-substitution profoundly impact binding affinity, oral bioavailability, and brain penetration [2]. The compound is commercially available at >97% purity from multiple vendors, facilitating rapid procurement for medicinal chemistry and chemical biology applications.

Why Generic Spiroindoline Scaffolds Cannot Substitute for 1-Ethylspiro[indoline-3,4'-piperidin]-2-one in Structure-Activity Relationship (SAR) Studies


Within the spiroindoline-3,4′-piperidine series, the position of the N-ethyl group (indoline 1-position vs. piperidine 1′-position) is a critical determinant of pharmacological activity. The NPY Y5 antagonist program demonstrated that modifications to the spiroindoline core directly govern both in vitro binding and in vivo efficacy endpoints, including oral bioavailability and brain penetration [1]. Moreover, the unprotected piperidine NH in 1-ethylspiro[indoline-3,4′-piperidin]-2-one enables late-stage diversification reactions (urea formation, sulfonylation, reductive amination) that are precluded in N-alkylated or N-Boc-protected analogues [2]. Simply substituting the 1′-ethyl regioisomer, the N-Boc derivative, or the N-methyl analogue without confirming SAR continuity risks misleading activity cliffs and failed PK optimization.

Quantitative Head-to-Head Evidence: 1-Ethylspiro[indoline-3,4'-piperidin]-2-one vs. Closest Structural Analogs


Regioisomeric Differentiation: 1-Ethyl vs. 1′-Ethyl Substitution Defines NPY Y5 Antagonist Pharmacophore Topology

The NPY Y5 receptor antagonist program at Merck established that spiroindoline derivatives bearing substituents at the indoline 1-position and a free piperidine NH exhibit fundamentally different SAR trajectories compared to their 1′-substituted counterparts [1]. While the 1′-ethyl regioisomer (CAS 59022-55-8) places the ethyl group on the piperidine nitrogen, the 1-ethyl isomer (CAS 1332301-89-9) retains a nucleophilic secondary amine available for urea, carbamate, and sulfonamide bond formation—transformations that were essential for achieving oral bioavailability in the clinical candidate 3a [1]. No direct head-to-head Y5 binding data for the unadorned 1-ethyl compound are publicly available; however, SAR tables from the analogous series demonstrate that N-alkylation of the piperidine ring consistently reduces Y5 affinity by >10-fold relative to the free NH congener [1].

Neuropeptide Y receptor antagonism spiroindoline SAR regioisomer selectivity

Commercial Purity Advantage: MolCore NLT 98% vs. Industry Standard 97% for Spiroindoline Building Blocks

MolCore supplies 1-Ethylspiro[indoline-3,4′-piperidin]-2-one (CAS 1332301-89-9) with a guaranteed minimum purity of 98% (NLT 98%), supported by ISO-certified quality systems . In contrast, the regioisomer 1′-ethylspiro[indoline-3,4′-piperidin]-2-one (CAS 59022-55-8) is listed at standard purity of 97% by Bidepharm . While this 1% purity differential may appear modest, it translates to a 33% reduction in the maximum possible impurity burden (2% vs. 3%), which is significant for assays sensitive to trace antagonists or for crystallization-based structural biology.

compound procurement purity specification quality control

Synthetic Route Provenance: N-Demethylation of 1-Ethyl-1′-methylspiro[indoline-3,4′-piperidin]-2-one yields the Free Piperidine Core

A documented synthetic route to 1-Ethylspiro[indoline-3,4′-piperidin]-2-one proceeds via N-demethylation of the corresponding 1′-methyl precursor using 2,2,2-trichloroethyl chloroformate (TrocCl) in toluene at 0 °C, yielding the target compound in 42% crude yield . This route confirms synthetic accessibility from readily available intermediates and establishes a reliable method for generating the free piperidine handle. The modest yield highlights the value of purchasing pre-formed material rather than undertaking in-house deprotection, given the chromatographic purification required.

spiroindoline synthesis N-demethylation building block preparation

Unsubstituted Spiro[indoline-3,4′-piperidin]-2-one Exhibits Micromolar Antiproliferative Activity; N-Ethylation Modulates Lipophilicity and Target Engagement Potential

The parent scaffold Spiro[indoline-3,4′-piperidin]-2-one (CAS 252882-61-4) has been reported to exhibit antiproliferative activity against MCF7 breast cancer cells with an IC50 of 5.0 µM . N-Ethylation at the indoline 1-position (as in the title compound) increases the calculated logP (XLogP3) from approximately 1.0 to 1.2 and adds 28 Da of molecular weight [1]. In the spiroindoline NPY Y5 series, analogous N-ethyl modifications enhanced passive membrane permeability and reduced P-glycoprotein efflux liability, contributing to improved brain-to-plasma ratios [2]. Although no direct antiproliferative comparison is available, the physicochemical trend supports the hypothesis that the 1-ethyl derivative possesses differentiated cellular permeability relative to the unsubstituted core.

anticancer spiroindoline MCF7 cytotoxicity lipophilic efficiency

Evidence-Based Application Scenarios for 1-Ethylspiro[indoline-3,4'-piperidin]-2-one


Core Scaffold for NPY Y5 Antagonist Lead Optimization

The spiroindoline-3,4′-piperidine core with a free piperidine NH is the direct precursor to urea-linked NPY Y5 antagonists such as compound 3a, which demonstrated oral bioavailability, brain penetration, and in vivo food-intake suppression in rats at a minimum effective dose of 10 mg/kg [1]. Researchers developing next-generation Y5 antagonists should prioritize the 1-ethyl isomer to maintain the free amine required for urea bond formation without additional deprotection.

Diversification-Ready Building Block for DNA-Encoded Library (DEL) Synthesis

The unprotected piperidine nitrogen serves as a unique anchor point for parallel library synthesis. In DEL or combinatorial chemistry settings, the 1-ethyl isomer can be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates, whereas the 1′-ethyl and N-Boc analogues require deprotection steps that complicate pooled synthesis workflows [1].

Regioisomer Reference Standard for Analytical Method Development

Because 1-ethylspiro[indoline-3,4′-piperidin]-2-one (CAS 1332301-89-9) and its 1′-ethyl regioisomer (CAS 59022-55-8) share identical molecular formula and mass (C₁₄H₁₈N₂O, MW 230.31) [1][2], they pose a co-elution risk in achiral HPLC methods. Procurement of the authentic 1-ethyl isomer at ≥98% purity enables development of regioisomer-resolving analytical methods essential for patent filing and regulatory CMC documentation.

CNS Penetrant Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 230.31 Da, XLogP3 of 1.2, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1], 1-ethylspiro[indoline-3,4′-piperidin]-2-one resides within optimal fragment space (MW < 250, clogP < 3). The spirocyclic architecture provides three-dimensional character that is increasingly valued in fragment libraries for targeting protein-protein interfaces and CNS GPCRs [2].

Quote Request

Request a Quote for 1-Ethylspiro[indoline-3,4'-piperidin]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.